molecular formula C18H17N3O B2589772 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide CAS No. 2034396-31-9

2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Cat. No.: B2589772
CAS No.: 2034396-31-9
M. Wt: 291.354
InChI Key: GERFYWAGFOETCR-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is an organic compound that features a naphthalene ring and a pyrimidine ring connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Acetamide Linkage: The initial step involves the reaction of naphthalene-1-amine with acetic anhydride to form N-(naphthalen-1-yl)acetamide.

    Introduction of the Pyrimidine Ring: The next step involves the reaction of N-(naphthalen-1-yl)acetamide with 2-bromoethyl pyrimidine under basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthalene-1,2-dione derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide
  • 2-(naphthalen-1-yl)-N-(2-(pyrimidin-4-yl)ethyl)acetamide
  • 2-(naphthalen-1-yl)-N-(2-(pyrimidin-6-yl)ethyl)acetamide

Uniqueness

2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is unique due to the specific positioning of the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

2-naphthalen-1-yl-N-(2-pyrimidin-5-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(21-9-8-14-11-19-13-20-12-14)10-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,11-13H,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERFYWAGFOETCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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